N'-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide
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Overview
Description
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound features an indole ring, a benzohydrazide moiety, and a nitro group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide typically involves the condensation reaction between indole-3-carbaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it has been shown to inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide, a key mediator in inflammation .
Comparison with Similar Compounds
Similar Compounds
- N’-(1H-indol-3-ylmethylene)-2-methylbenzohydrazide
- (1H-Indol-3-yl)methanamine
- N’-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide
Uniqueness
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide is unique due to the presence of both the indole ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12N4O3 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O3/c21-16(13-6-2-4-8-15(13)20(22)23)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,(H,19,21)/b18-10+ |
InChI Key |
BZJZKPTWZLVEKX-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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